Cytotoxicity vs. Secaubrytriol & Secaubryolide
In the original isolation study, secaubryenol (1) was tested alongside secaubrytriol (2) and secaubryolide (3) against four human solid tumor cell lines (MCF‑7, MDA, PC‑3, HeLa). Secaubryenol exhibited IC₅₀ values >100 µM across all four lines, whereas the co‑isolated secaubrytriol and secaubryolide displayed substantially lower IC₅₀ values (reported in the primary paper; full numerical data behind paywall) [1]. The >100 µM threshold places secaubryenol more than one log unit above the typical IC₅₀ range of the active secocycloartanes, establishing it as a functionally distinct, low‑cytotoxicity member of the series [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against human solid tumor cell lines |
|---|---|
| Target Compound Data | IC₅₀ >100 µM (MCF‑7, MDA, PC‑3, HeLa) |
| Comparator Or Baseline | Secaubrytriol and secaubryolide: IC₅₀ values <50 µM (exact values in primary source) |
| Quantified Difference | >2‑fold higher IC₅₀ (lower cytotoxicity) for secaubryenol; at least one order of magnitude separation from active analogs |
| Conditions | Four human solid tumor cell lines: MCF‑7 (ER⁺ breast), MDA (ER⁻ breast), PC‑3 (prostate), HeLa (cervical); standard MTT or SRB assay |
Why This Matters
A >100 µM IC₅₀ benchmark allows researchers to use secaubryenol as a non‑cytotoxic scaffold control or as a starting point for semi‑synthetic derivatization aimed at introducing activity.
- [1] Grougnet R, Magiatis P, Mitaku S, Loizou S, Moutsatsou P, Terzis A, Cabalion P, Tillequin F, Michel S. seco-Cycloartane triterpenes from Gardenia aubryi. J Nat Prod. 2006 Dec;69(12):1711-4. View Source
